4,5-Dichloro-2-fluorobenzamide
Overview
Description
4,5-Dichloro-2-fluorobenzamide is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzamide core
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are also unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-2-fluorobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, altering their activity through binding interactions. These interactions can lead to changes in the enzyme’s conformation and function, impacting various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound can also cause toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-fluorobenzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4,5-dichloro-2-fluorobenzoic acid with ammonia or an amine under appropriate conditions to form the benzamide derivative . The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction and oxidation reactions can produce different functionalized derivatives.
Scientific Research Applications
4,5-Dichloro-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzamide
- 4,5-Dichloro-2-fluorobenzonitrile
Uniqueness
4,5-Dichloro-2-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBUUVHAFLKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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